Evernimicin
Description
Structure
2D Structure
Properties
CAS No. |
109545-84-8 |
|---|---|
Molecular Formula |
C70H97Cl2NO38 |
Molecular Weight |
1631.4 g/mol |
IUPAC Name |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1 |
InChI Key |
UPADRKHAIMTUCC-OWALTSPQSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Synonyms |
evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction and Chromatography
The crude extract is resolubilized in methanol or dimethyl sulfoxide (DMSO) and subjected to sequential chromatographic steps:
-
Size-exclusion chromatography : Initial purification uses Sephadex LH-20 columns equilibrated with methanol-water (7:3 v/v) to remove low-molecular-weight contaminants.
-
Ion-exchange chromatography : Anion-exchange resins (e.g., DEAE-Sepharose) separate this compound from acidic impurities under gradient elution with ammonium bicarbonate (0.1–1.0 M).
-
Reverse-phase HPLC : Final purification employs C18 columns with acetonitrile-water (65:35 v/v) mobile phases, achieving >95% purity.
Crystallization
Purified this compound is crystallized from acetone-water mixtures (4:1 v/v) at 4°C, yielding colorless needles. X-ray diffraction confirms the crystalline structure, which features a unique orthosomycin scaffold with alternating α-1,6 and β-1,4 glycosidic linkages.
Structural Confirmation and Analytical Characterization
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) resolve the oligosaccharide backbone and aglycone moieties. Key signals include anomeric protons at δ 4.8–5.2 ppm and methyl groups from deoxy sugars at δ 1.2–1.5 ppm.
-
Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) identifies the molecular ion [M+H]⁺ at m/z 1,406.6, consistent with the formula C₆₃H₉₉NO₃₄.
Comparative Structural Analysis
This compound shares structural homology with avilamycin, differing in hydroxylation patterns and sugar substituents (Fig. 1). These modifications confer distinct ribosomal binding affinities, as evidenced by competitive binding assays.
Biochemical Preparation of Ribosomes for Binding Studies
Ribosome Isolation from Escherichia coli and Staphylococcus aureus
-
Cell Lysis : Bacterial pellets are lysed via French press in Buffer B3 (10 mM MgCl₂, 20 mM Tris pH 7.8, 30 mM NH₄Cl, 6 mM β-mercaptoethanol).
-
Differential Centrifugation : Lysates are centrifuged at 30,000 × g to remove cell debris, followed by ultracentrifugation (40,000 rpm, 20 h) through a sucrose cushion (1.1 M sucrose in B3).
-
Subunit Separation : 70S ribosomes are dissociated into 50S and 30S subunits using Buffer B4 (1 mM MgCl₂, 100 mM NH₄Cl) and sucrose density gradient centrifugation (10–30%).
Table 1: Buffer Compositions for Ribosome Preparation
| Buffer | Components |
|---|---|
| B3 | 10 mM MgCl₂, 20 mM Tris pH 7.8, 30 mM NH₄Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol |
| B4 | 1 mM MgCl₂, 20 mM Tris pH 7.8, 100 mM NH₄Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol |
| B6 | 10 mM MgCl₂, 20 mM Tris pH 7.8, 1 M NH₄Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol |
Ribosome Binding Assays
[¹⁴C]this compound binding kinetics are quantified using size-exclusion chromatography (Bio-Gel P-30). Nonlinear regression analysis of saturation binding data reveals dissociation constants (Kd) of 84 nM (E. coli 70S), 86 nM (S. aureus 70S), and 160 nM (E. coli 50S). Competitor antibiotics (e.g., avilamycin) reduce [¹⁴C]this compound binding by >90%, confirming target specificity.
Analytical Methods for Assessing this compound Activity
Cell-Free Translation Assays
Table 2: Inhibition of Protein Synthesis by this compound
| System | IC₅₀ (nM) | Max Inhibition (%) |
|---|---|---|
| E. coli (poly(U)) | 125 | 35 |
| S. aureus (poly(A)) | 125 | 90 |
| Rabbit reticulocyte | >25,000 | <10 |
RNA Probing and Resistance Mutations
Footprinting studies with H. halobium ribosomes identify this compound-binding sites at hairpins 89 and 91 of 23S rRNA. Resistance mutations (e.g., G2470A) localize to these regions, corroborating structural data.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Mechanism of Action
Evernimicin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Key findings include:
-
Binding Specificity : Binds exclusively to the 50S subunit in Escherichia coli and Staphylococcus aureus with dissociation constants () of 84–160 nM .
-
Inhibition of Translation :
Ribosomal Binding Site
This compound interacts with evolutionarily conserved regions of the ribosome:
RNA and Protein Interactions
Structural Insights
-
Cryo-EM/Crystallography :
Inhibition of Translation
This compound primarily blocks the elongation phase:
-
Template Dependency :
-
Misreading Assays : No evidence of transcript misreading, unlike aminoglycosides .
Competition and Specificity
-
Avilamycin Competition : Structurally similar avilamycin competes for binding (500-fold excess reduces this compound-ribosome complexes by >90%) .
-
No Cross-Resistance : Minimal overlap with binding sites of macrolides, chloramphenicol, or tetracyclines .
Resistance Mechanisms
Resistance arises via:
Structural Comparison with Avilamycin
Thermodynamic and Kinetic Data
This compound’s unique binding site and lack of cross-resistance with other antibiotics make it a promising candidate for combating multidrug-resistant pathogens. Its structural and mechanistic insights provide a foundation for designing derivatives with enhanced efficacy.
Scientific Research Applications
In Vitro Studies
Evernimicin exhibits strong antimicrobial activity against various Gram-positive pathogens. Notably, it has demonstrated effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The minimum inhibitory concentration (MIC) for MRSA strains has been reported as low as 0.4 μg/ml, indicating potent activity compared to traditional treatments like vancomycin .
- Enterococcus spp. : this compound showed high efficacy against Enterococcus species, including vancomycin-resistant strains .
- Streptococcus pneumoniae : Clinical isolates have shown susceptibility to this compound, making it a candidate for treating pneumococcal infections .
The following table summarizes the MIC values of this compound against selected pathogens:
| Pathogen | MIC (μg/ml) |
|---|---|
| MRSA | 0.4 |
| Erythromycin-resistant S. aureus | 0.8 |
| Enterococcus faecalis | 0.5 |
| Streptococcus pneumoniae | 0.5 |
In Vivo Studies
In vivo studies have confirmed the bacteriostatic properties of this compound in animal models. For instance, in a rat model of MRSA endocarditis, this compound was shown to significantly reduce bacterial counts and mortality rates compared to controls, although its effects were primarily bacteriostatic rather than bactericidal .
Clinical Trials
This compound underwent several clinical trials to assess its safety and efficacy:
- Phase II and III Trials : These trials aimed to evaluate this compound's effectiveness against serious infections caused by Gram-positive bacteria. However, clinical development was halted due to insufficient advantages over existing treatments .
- Pneumococcal Pneumonia : Preliminary reports suggested potential usefulness in treating pneumococcal pneumonia, but further studies were not pursued following the cessation of broader clinical development .
Pharmacokinetics and Dosing
Pharmacokinetic studies have indicated that this compound's efficacy is influenced by drug exposure metrics such as the area under the concentration-time curve (AUC) relative to the MIC (AUC/MIC). Optimal dosing strategies have been proposed based on these pharmacodynamic targets, with simulations suggesting effective dosing ranges from 6 to 9 mg/kg body weight .
Mechanism of Action
SCH-27899 exerts its effects by inhibiting protein synthesis in bacteria. It binds to a specific site on the bacterial ribosome, interfering with the translation process. Mutations in ribosomal protein L16 have been shown to confer reduced susceptibility to SCH-27899, indicating its target site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog: Avilamycin
Avilamycin, another orthosomycin antibiotic, shares structural homology with evernimicin (Fig. 1 in ) and binds competitively to the same ribosomal site. However, key differences include:
Avilamycin-resistant enterococci often exhibit co-resistance to this compound due to shared L16 mutations, highlighting overlapping binding sites .
Mechanistic Comparison with Macrolides and Thiopeptides
This compound’s mode of action diverges from other ribosome-targeting antibiotics:
- Macrolides (e.g., erythromycin) : Inhibit 50S subunit assembly rather than translation elongation. This compound primarily blocks elongation but also impairs 50S biogenesis at higher doses (50% inhibitory dose = 0.4 μg/mL vs. 0.03 μg/mL for translation) .
- Thiopeptides (e.g., thiostrepton) : Bind to the 23S rRNA-L11 protein interface, whereas this compound interacts with helices H89/H91 of 23S rRNA, a distinct region .
Resistance Mechanisms Across Antibiotic Classes
This compound-resistant strains (e.g., S.
In Vitro and In Vivo Efficacy
- Gram-positive activity : this compound MIC90 values for MRSA, VRE, and Streptococcus pneumoniae are ≤0.78 μg/mL, surpassing vancomycin and β-lactams .
- Synergy with Fosfomycin : Sub-MIC this compound reduces MRSA adherence to surfaces when combined with fosfomycin .
- Pharmacokinetics : Preclinical studies identified a dose-dependent bactericidal effect, with optimal efficacy at 4× MIC .
Unique Translational GTPase Inhibition
This compound selectively inhibits GTPase activity of initiation factor IF2 (IC50 = ~7 μM) and elongation factor EF4 (IC50 = ~3 μM), unlike thiostrepton, which targets EF-G . This differential activity underscores its distinct mechanism among ribosome inhibitors.
Biological Activity
Evernimicin, also known as SCH 27899, is a novel oligosaccharide antibiotic that exhibits significant biological activity against a variety of gram-positive and some gram-negative bacteria. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound selectively binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. Research indicates that it does not promote transcript misreading, which is a common side effect of other antibiotics. In cell-free translation assays, this compound demonstrated a 50% inhibitory concentration (IC50) of approximately 125 nM for both Staphylococcus aureus and Escherichia coli ribosomes .
Binding Characteristics
The binding of this compound to the ribosome occurs at a unique site distinct from other antibiotics such as avilamycin, which binds to the 30S subunit. The specificity of this compound's action is underscored by its lack of inhibition in eukaryotic ribosomes (e.g., rabbit reticulocytes and wheat germ) at concentrations up to 40 μg/ml .
Antimicrobial Activity
This compound has been evaluated against a range of gram-positive pathogens, including Streptococcus pneumoniae, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). The results from various studies are summarized in Table 1 below.
| Pathogen | MIC90 (mg/L) | Range (mg/L) | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | 0.047 | 0.012 - 0.1 | |
| MRSA | 1.0 | 0.25 - 2.0 | |
| Enterococcus faecalis | 1.0 | 0.5 - 2.0 | |
| Enterococcus faecium | 1.0 | 0.5 - 2.0 |
These values indicate that this compound exhibits potent activity against these pathogens, often outperforming established antibiotics like vancomycin.
Clinical Studies
A significant clinical study involving over 4,500 isolates demonstrated the efficacy of this compound in treating infections caused by gram-positive bacteria. The study utilized E-test methods to determine minimum inhibitory concentrations (MICs) and assessed pharmacokinetic/pharmacodynamic (PK/PD) relationships using a neutropenic murine thigh infection model .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound was analyzed in healthy volunteers and patients with hypoalbuminemia, revealing similar protein binding characteristics across groups. Monte Carlo simulations indicated that achieving an area under the concentration-time curve to MIC ratio (AUC/MIC) was crucial for predicting microbiological efficacy .
Case Studies
In vivo studies have shown that this compound effectively reduces bacterial loads in experimental models of enterococcal infections and other gram-positive bacterial infections. For instance, in a study involving animals treated with this compound, a significant reduction in bacterial density within vegetations was observed .
Q & A
Q. How should conflicting findings on this compound’s bactericidal vs. bacteriostatic activity be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
